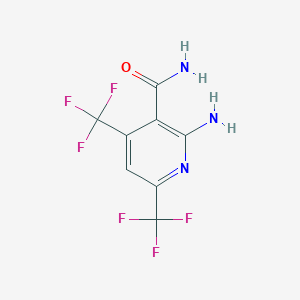

2-amino-4,6-bis(trifluoromethyl)nicotinamide

Description

2-Amino-4,6-bis(trifluoromethyl)nicotinamide is a fluorinated nicotinamide derivative with trifluoromethyl (-CF₃) substituents at the 4- and 6-positions of the pyridine ring. This compound is primarily used in research settings, and its pharmacological or industrial applications remain exploratory . The trifluoromethyl groups enhance its electron-withdrawing properties and metabolic stability, making it a candidate for studying enzyme interactions or as a precursor in medicinal chemistry.

Properties

IUPAC Name |

2-amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N3O/c9-7(10,11)2-1-3(8(12,13)14)17-5(15)4(2)6(16)18/h1H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZWJQLLUWGYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522021 | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89990-38-5 | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89990-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorine/Fluorine Exchange Method

- Description: This method starts from a chlorinated pyridine derivative such as trichloromethylpyridine. Chlorine atoms on the pyridine ring are selectively replaced by fluorine atoms using fluorinating agents.

- Advantages: Allows direct substitution on pre-formed pyridine rings.

- Challenges: Requires careful control of reaction conditions to avoid over-fluorination or side reactions.

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

- Description: This synthetic route involves building the pyridine ring de novo from smaller precursors that already contain trifluoromethyl groups. This approach ensures precise placement of trifluoromethyl substituents at desired positions (4 and 6) on the pyridine ring.

- Advantages: High regioselectivity and control over substitution pattern.

- Challenges: Multi-step synthesis and need for specialized trifluoromethylated intermediates.

Direct Introduction of Trifluoromethyl Groups via Trifluoromethyl Active Species

- Description: This method employs trifluoromethyl copper or related reagents to introduce trifluoromethyl groups directly onto halogenated pyridine derivatives (bromo- or iodopyridines) through nucleophilic substitution.

- Advantages: Direct and efficient introduction of trifluoromethyl groups.

- Challenges: Requires handling of sensitive trifluoromethyl reagents and control of reaction parameters to maximize yield.

Synthetic Route Example and Reaction Conditions

A representative synthetic route involves:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acylation | Vinyl ethyl ether, trifluoroacetyl chloride, catalyst (e.g., pyridine), -10 to 30 °C, 3-7 hours | Formation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one |

| 2 | Cyclization | 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-amino acrylonitrile, base catalyst (e.g., NaOH), 50-100 °C, 3-9 hours | Formation of 4-trifluoromethyl nicotinonitrile |

| 3 | Hydrolysis | 4-trifluoromethyl nicotinonitrile, base (NaOH), 60-100 °C, 5-10 hours, followed by acidification | Conversion to 4-trifluoromethyl nicotinic acid |

This sequence exemplifies a robust industrially viable process with high yield, simple operation, and environmentally friendly characteristics, suitable for scale-up production.

Chemical Reactions Analysis

- Oxidation and Reduction: The compound can undergo oxidation or reduction to yield various derivatives, useful for further functionalization.

- Substitution Reactions: The trifluoromethyl groups can participate in substitution reactions, typically mediated by trifluoromethyl copper reagents, enabling diversification of the molecule.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chlorine/Fluorine Exchange | Replacement of Cl by F on pyridine ring | Direct substitution on pyridine | Requires strict control |

| Pyridine Ring Construction | Assembly from trifluoromethyl precursors | High regioselectivity | Multi-step, complex synthesis |

| Direct Trifluoromethylation | Use of trifluoromethyl copper reagents | Efficient, direct trifluoromethylation | Sensitive reagents, reaction control needed |

| Acylation-Cyclization-Hydrolysis (Industrial) | Stepwise synthesis from trifluoroacetyl chloride and vinyl ethyl ether | High yield, cost-effective, scalable | Requires multiple steps |

Research Findings and Industrial Relevance

- The acylation-cyclization-hydrolysis method has been patented and demonstrated to offer high overall yield with inexpensive starting materials and relatively simple purification steps, making it suitable for industrial manufacture.

- Direct trifluoromethylation methods provide flexibility for late-stage functionalization but may involve more sensitive reagents and require optimization for scale-up.

- Pyridine ring construction from trifluoromethylated building blocks is valuable for designing derivatives with specific substitution patterns but is less common in large-scale production due to complexity.

Chemical Reactions Analysis

2-amino-4,6-bis(trifluoromethyl)nicotinamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The trifluoromethyl groups can participate in substitution reactions, often using reagents like trifluoromethyl copper.

Scientific Research Applications

2-amino-4,6-bis(trifluoromethyl)nicotinamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine-containing compounds.

Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4,6-bis(trifluoromethyl)nicotinamide involves its interaction with molecular targets and pathways. The presence of trifluoromethyl groups enhances its reactivity and binding affinity to specific enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Nicotinamide/Nicotinonitrile Derivatives

2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile

- Structure : Features 4-chlorophenyl groups instead of trifluoromethyl substituents.

- Applications : Serves as a precursor for pyridopyrimidine derivatives with reported pharmacological activities (e.g., antimicrobial, anticancer) .

- Synthesis: Reacted with malononitrile in methanolic piperidine to form fused heterocycles .

2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile

Core Structure Variations: Pyrimidine and Triazine Analogues

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

- Structure : Pyrimidine core with difluoromethoxy (-OCHF₂) groups.

- Properties : Molecular formula C₆H₅F₄N₃O₂, molecular weight 227.12 g/mol.

- Safety : Classified under GHS guidelines; hazardous upon inhalation or skin contact .

- Applications : Intermediate in agrochemical or antiviral drug synthesis .

2-Amino-4,6-bis(2-pyridyl)-1,3,5-triazine

- Structure : Triazine core linked to pyridyl groups.

Cyclohexadiene and Benzamide Derivatives

Ethyl 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

- Structure : Cyclohexadiene core with fluorophenyl substituents.

- Crystallography : Orthorhombic crystal system (Pbcn), distorted envelope conformation. Hydrogen bonding forms a 2D network .

- Synthesis: Prepared via refluxing with ammonium acetate in ethanol (70% yield) .

2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide

Data Tables

Table 1: Molecular and Structural Comparison

Key Research Findings

Trifluoromethyl vs. Chlorophenyl Groups : The -CF₃ groups in nicotinamide derivatives enhance metabolic stability compared to -C₆H₄Cl, which may improve pharmacokinetics in drug design .

Core Structure Influence : Pyrimidine and triazine cores offer distinct electronic environments, affecting reactivity and binding affinity in biological systems .

Crystallographic Insights : Cyclohexadiene derivatives exhibit conformational flexibility, which may influence their interactions in solid-state materials or supramolecular chemistry .

Biological Activity

2-Amino-4,6-bis(trifluoromethyl)nicotinamide (CAS No. 89990-38-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with two trifluoromethyl groups and an amino group, which contribute to its distinct physicochemical properties. The trifluoromethyl moieties enhance lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Target Interactions

This compound is part of the trifluoromethylpyridine family, which has been shown to interact with various biological targets. The nitrogen in the pyridine ring is believed to be protonated in enzyme active sites, facilitating resonance stabilization of carbanionic intermediates.

Biochemical Pathways

This compound may influence multiple biochemical pathways, particularly those involved in angiogenesis and cancer progression. Studies have indicated its potential role in inhibiting VEGF-receptor tyrosine kinase activity, which is critical in disorders characterized by deregulated angiogenesis such as diabetic retinopathy and certain cancers .

In Vitro Studies

Recent research has demonstrated that this compound exhibits significant biological activity in various in vitro assays. For instance:

- Oxidative Stress Response : The compound has been tested in reporter gene bioassays to assess its impact on oxidative stress pathways mediated by Nrf2/Keap1 signaling .

- CYP Enzyme Induction : Fluorescence-based assays have shown that it can modulate cytochrome P450 enzyme activity, indicating potential implications for drug metabolism .

Case Studies

- Cancer Therapy : In a study focusing on the treatment of neoplastic diseases, 2-amino-nicotinamide derivatives were shown to inhibit tumor growth effectively when combined with other therapeutic agents . This suggests that this compound could serve as a synergistic agent in cancer therapies.

- Retinopathy Treatment : The compound's efficacy against ocular neovascularization was highlighted in a study where it was used to treat diabetic retinopathy models, demonstrating a reduction in pathological blood vessel growth .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound possesses enhanced potency due to the presence of the trifluoromethyl groups. Below is a summary table comparing key features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with two -CF3 groups | Inhibits VEGF-receptor activity |

| 2-Fluoro-4-(trifluoromethyl)pyridine | One -CF3 group | Moderate anti-cancer activity |

| 2-Chloro-6-(trifluoromethyl)pyridine | One -CF3 group, one Cl atom | Limited therapeutic applications |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-4,6-bis(trifluoromethyl)nicotinamide with high purity?

The synthesis typically involves refluxing precursor compounds (e.g., substituted nicotinonitriles) with formic acid under controlled conditions. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, while purification via recrystallization or column chromatography ensures high yields (>90%) and purity (>98%). Key intermediates, such as 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile, have been optimized for subsequent functionalization .

Q. How can researchers characterize the structural conformation of this compound?

X-ray crystallography is the gold standard for resolving bond angles, torsion angles, and ring puckering parameters. For example, crystallographic data for analogous compounds (e.g., ethyl 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate) reveal critical bond angles like C14–C13–C12 (122.1°) and torsion angles such as C8–C9–C10–C15 (70.1°) . Complementary techniques like NMR (¹H/¹³C/¹⁹F) and IR spectroscopy validate functional groups and electronic environments.

Q. What in vitro assays are suitable for evaluating bioactivity?

Focus on enzyme inhibition assays (e.g., GlyT1 transporter modulation) or receptor-binding studies. While the compound’s benzamide analogs have shown activity in neurological disorders, researchers should prioritize in vitro models (e.g., HEK293 cells expressing GlyT1) to assess potency (IC₅₀ values) and selectivity against off-target receptors .

Q. How can purity and stability be assessed during storage?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions. Deuterated analogs (e.g., nicotinamide-2,4,5,6-d₄) can serve as internal standards for isotopic dilution mass spectrometry (IDMS) .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

Studies on similar trifluoromethyl-substituted aromatics suggest that steric hindrance and electron-withdrawing effects dominate reactivity. Kinetic vs. thermodynamic control can be probed via time-resolved ¹⁹F NMR to track intermediates. For example, trifluoromethyl groups reduce electron density at the C4/C6 positions, favoring electrophilic aromatic substitution at the C2 amino site .

Q. How can ring puckering and nonplanar conformations be quantified in crystallographic studies?

Use Cremer-Pople puckering coordinates to define amplitude (q) and phase (φ) parameters. For a six-membered ring, calculate displacements (zⱼ) perpendicular to the mean plane. Crystallographic data for related compounds (e.g., pyridopyrimidine derivatives) show puckering amplitudes of 0.3–0.5 Å and phase angles of 30–60°, indicative of chair or boat conformations .

Q. What strategies optimize structure-activity relationships (SAR) for pharmacological applications?

Systematic substitution at the C2 amino group and C4/C6 trifluoromethyl positions is key. For example:

Q. How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in metabolic studies?

Synthesize ¹⁵N-labeled analogs via reductive amination with ¹⁵NH₄Cl. For ¹⁹F labeling, use fluorinated precursors (e.g., 2,4-bis(trifluoromethyl)benzaldehyde). Isotopic enrichment enables tracking metabolic pathways via ¹⁹F NMR or LC-MS/MS, particularly in liver microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.